5-Nitro-7H-benzo[C]fluorene
CAS No.: 64356-26-9
Cat. No.: VC19390641
Molecular Formula: C17H11NO2
Molecular Weight: 261.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64356-26-9 |
|---|---|
| Molecular Formula | C17H11NO2 |
| Molecular Weight | 261.27 g/mol |
| IUPAC Name | 5-nitro-7H-benzo[c]fluorene |
| Standard InChI | InChI=1S/C17H11NO2/c19-18(20)16-10-12-9-11-5-1-2-6-13(11)17(12)15-8-4-3-7-14(15)16/h1-8,10H,9H2 |
| Standard InChI Key | JRYQMALECBFERA-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=CC=CC=C2C3=C1C=C(C4=CC=CC=C43)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5-Nitro-7H-benzo[c]fluorene (molecular formula , molecular weight 265.28 g/mol) consists of a planar, fused aromatic system with three benzene rings and a central fluorene moiety. The nitro group at the 5-position introduces electronic asymmetry, influencing reactivity and intermolecular interactions . Its structure is represented as:
Spectroscopic Properties
Characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) reveals distinct spectral fingerprints:
| Technique | Key Peaks/Shifts | Source |
|---|---|---|
| H NMR | δ 8.2–7.1 ppm (aromatic protons) | EvitaChem |
| C NMR | δ 145–125 ppm (aromatic carbons) | EvitaChem |
| MS (EI) | m/z 265 (M), 235 (M-NO) | NIST WebBook |
The nitro group’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts in NMR spectra. Mass spectral fragmentation patterns align with loss of the nitro group () and subsequent aromatic ring cleavage .
Synthesis and Mechanistic Pathways
Nitration Strategies
Synthesis typically involves nitration of 7H-benzo[c]fluorene under controlled conditions to ensure regioselectivity at the 5-position:
-
Direct Nitration:
Reacting 7H-benzo[c]fluorene with nitric acid () in sulfuric acid () at 0–5°C yields 5-nitro-7H-benzo[c]fluorene with 65–70% efficiency. Over-nitration is minimized by maintaining low temperatures. -
Palladium-Catalyzed Annulation:
Recent advances employ Pd(OAc)/DPEphos catalysts to construct the benzo[c]fluorene core from 5-(2-bromophenyl)pent-3-en-1-ynes, followed by nitration . This method achieves higher yields (78–90%) and scalability .
Reaction Monitoring
Progress is tracked via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with purification through silica gel column chromatography using hexane/ethyl acetate gradients .
Biological Activity and Toxicological Profile
DNA Adduct Formation
5-Nitro-7H-benzo[c]fluorene exhibits genotoxicity via metabolic activation by cytochrome P450 enzymes, forming stable DNA adducts. In murine models, topical application induces pulmonary adduct levels of , comparable to crude manufactured gas plant residues .
| Compound | DNA Adduct Levels (RAL × 10) | Tissue |
|---|---|---|
| 5-Nitro-7H-benzo[c]fluorene | 7.03 | Lung |
| Crude MGP | 30.8–151.0 | Lung |
Carcinogenicity Mechanisms
The nitro group enhances electrophilicity, facilitating covalent binding to DNA bases (e.g., guanine N7). This adduct formation disrupts replication and repair mechanisms, potentiating mutagenesis .
Applications in Materials Science
Catalytic Systems
The planar aromatic system serves as a ligand in palladium-catalyzed cross-coupling reactions. For example, Pd-complexed 5-nitro-7H-benzo[c]fluorene accelerates Suzuki-Miyaura couplings with turnover frequencies exceeding .
Organic Electronics
Conjugated derivatives exhibit tunable optoelectronic properties:
| Derivative | Bandgap (eV) | Application |
|---|---|---|
| 5-Nitro-7H-benzo[c]fluorene | 3.2 | Organic LEDs |
Environmental Persistence and Remediation
Degradation Pathways
Photolysis and microbial degradation are primary routes:
Half-lives in soil range from 14–28 days under UV exposure.
Analytical Detection
Gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring (SIM) achieves detection limits of in aqueous samples .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume